molecular formula C14H22N2O5 B1463055 1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate CAS No. 1035818-98-4

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate

Cat. No.: B1463055
CAS No.: 1035818-98-4
M. Wt: 298.33 g/mol
InChI Key: RSLGRNKGMHROKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentylamine derivative, which is then reacted with diethyl malonate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-{[(1-carbamoylcyclohexyl)amino]methylidene}propanedioate
  • 1,3-Diethyl 2-{[(1-carbamoylcyclopropyl)amino]methylidene}propanedioate

Uniqueness

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

diethyl 2-[[(1-carbamoylcyclopentyl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-3-20-11(17)10(12(18)21-4-2)9-16-14(13(15)19)7-5-6-8-14/h9,16H,3-8H2,1-2H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLGRNKGMHROKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1(CCCC1)C(=O)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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